Cas no 866809-23-6 (1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one)

1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one 化学的及び物理的性質
名前と識別子
-
- 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one
- 1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one
- 1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methylquinolin-4-one
- F1605-0008
- 866809-23-6
- AB00675085-01
- 1-(2-fluorobenzyl)-3-(4-methoxybenzoyl)-6-methylquinolin-4(1H)-one
- AKOS001818134
-
- インチ: 1S/C25H20FNO3/c1-16-7-12-23-20(13-16)25(29)21(24(28)17-8-10-19(30-2)11-9-17)15-27(23)14-18-5-3-4-6-22(18)26/h3-13,15H,14H2,1-2H3
- InChIKey: JMFFYXPODBPAAM-UHFFFAOYSA-N
- SMILES: FC1C=CC=CC=1CN1C=C(C(C2C=CC(=CC=2)OC)=O)C(C2C=C(C)C=CC1=2)=O
計算された属性
- 精确分子量: 401.14272166g/mol
- 同位素质量: 401.14272166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 30
- 回転可能化学結合数: 5
- 複雑さ: 669
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- XLogP3: 5.2
1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1605-0008-4mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-5μmol |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-1mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-2mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-3mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-15mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-10mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-30mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-50mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1605-0008-40mg |
1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one |
866809-23-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 |
1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one 関連文献
-
Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
3. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 866809-23-6 and Product Name: 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one
The compound with the CAS number 866809-23-6 and the product name 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the quinoline derivative class, a well-known scaffold in medicinal chemistry due to its broad biological activity and structural versatility. The presence of specific functional groups such as the 2-fluorophenyl and 4-methoxybenzoyl moieties, along with the methyl substituent on the quinoline ring, contributes to its unique pharmacological profile. These features make it a promising candidate for further investigation in drug discovery and development.
In recent years, quinoline derivatives have garnered considerable attention in academic and industrial research due to their demonstrated efficacy against various diseases, including infectious diseases and cancer. The structural modifications of this compound, particularly the introduction of fluorine and methoxy groups, are strategically designed to enhance its binding affinity and selectivity towards biological targets. The fluorine atom at the 2-position of the phenyl ring is known to improve metabolic stability and binding interactions, while the methoxy group on the benzoyl moiety enhances solubility and bioavailability. These modifications align with current trends in drug design, where optimizing physicochemical properties is crucial for achieving therapeutic efficacy.
One of the most compelling aspects of this compound is its potential application in oncology research. Quinoline derivatives have been extensively studied for their antitumor properties, often acting through mechanisms such as inhibiting kinase enzymes or modulating immune responses. The specific arrangement of substituents in 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one suggests that it may interfere with critical signaling pathways involved in cancer cell proliferation. Preliminary studies have indicated that compounds with similar structural motifs exhibit promising activity against several cancer types, including leukemia and solid tumors. Further investigation into its mechanism of action could uncover novel therapeutic strategies.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include Friedel-Crafts alkylation to introduce the 2-fluorophenylmethyl group, followed by acylation with 4-methoxybenzoic acid derivatives to form the benzoyl moiety. The final step involves cyclization to construct the quinoline core, which is facilitated by the presence of a methyl group at the 6-position. Advanced techniques such as palladium-catalyzed cross-coupling reactions may be employed to achieve regioselective functionalization. The synthesis route must be rigorously validated to meet pharmaceutical standards, ensuring consistency in batch-to-batch production.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. The three-dimensional structure suggests that it can effectively engage with protein pockets involved in disease-related pathways. For instance, the fluorophenyl ring may interact with aromatic residues in target proteins, while the methyl group enhances hydrophobic interactions. Additionally, molecular dynamics simulations have revealed that the compound exhibits favorable dynamic properties necessary for effective drug delivery. These insights are crucial for designing next-generation analogs with improved pharmacokinetic profiles.
The pharmacokinetic behavior of 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is another critical area of focus. In vitro studies have demonstrated that it exhibits moderate solubility in water and oil-based media, suggesting potential for oral administration or intravenous injection depending on formulation requirements. Metabolic stability assays indicate that it is resistant to degradation by major cytochrome P450 enzymes, reducing concerns about drug-drug interactions. However, further studies are needed to assess its excretion pathways and potential long-term toxicity effects.
Recent advances in analytical chemistry have enabled high-throughput screening (HTS) techniques for rapid evaluation of compound libraries like this one. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) allow for precise quantification and identification of active compounds in complex mixtures. This has accelerated the discovery process by enabling researchers to identify lead candidates more efficiently than traditional methods alone would permit. The integration of HTS with machine learning algorithms has further enhanced predictive capabilities for drug-like properties.
The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The introduction of fluorine at specific positions can significantly alter pharmacological properties without altering core structure functionality. In this context, 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one exemplifies how strategic fluorination can enhance potency while maintaining safety margins required for clinical use. Fluorinated analogs are known for their improved bioavailability and reduced susceptibility to metabolic degradation compared to their non-fluorinated counterparts.
Future directions for research on this compound include exploring its potential as an adjuvant therapy alongside existing treatments for cancer or infectious diseases. Combination therapies often yield synergistic effects by targeting multiple disease pathways simultaneously, 1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one could serve as a valuable component in such regimens if preclinical data supports its efficacy and safety profile further downline stream from initial discovery efforts .
866809-23-6 (1-(2-fluorophenyl)methyl-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one) Related Products
- 1806774-33-3(2-(Aminomethyl)-4-(difluoromethyl)-6-methyl-3-(trifluoromethoxy)pyridine)
- 1283108-32-6(5-(5-bromo-2-furyl)-3-methyl-1,2,4-oxadiazole)
- 2229359-55-9(1-(5-bromo-3-fluoro-2-methoxyphenyl)cyclopropylmethanol)
- 1534166-79-4(3-(2,5-dichlorophenyl)methylazetidine)
- 1797878-37-5([(3-ethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 1213180-96-1(D-Phenylalanine, 4-bromo-2-fluoro-, methyl ester)
- 2172095-59-7(4-amino-5-chloro-2-methylbenzene-1-sulfonyl fluoride)
- 287-27-4(Trimethylene sulphide)
- 881079-06-7(5-chloro-3-hydroxy-3-(2-oxopropyl)-1-{2-(prop-2-en-1-yloxy)phenylmethyl}-2,3-dihydro-1H-indol-2-one)




